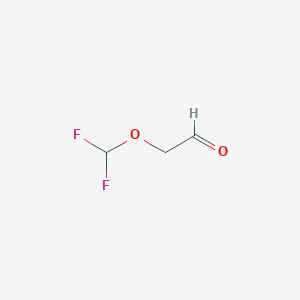
2-(Difluoromethoxy)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)acetaldehyde is a chemical compound with the molecular formula C3H4F2O2. It is a derivative of 2-(Difluoromethoxy)ethanol and is used as a reactant in various synthetic preparations, particularly in the creation of N-substituted alkoxyalkanamides, which are modulators of the integrated stress response pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Difluoromethoxy)acetaldehyde can be synthesized from 2-(Difluoromethoxy)ethanol. The synthetic preparation involves the oxidation of 2-(Difluoromethoxy)ethanol under controlled conditions to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is typically produced in specialized chemical manufacturing facilities that adhere to stringent safety and quality standards. The production process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)acetaldehyde has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of complex organic molecules.
Biology: It is studied for its role in modulating the integrated stress response pathway.
Medicine: It is investigated for its potential therapeutic applications in treating diseases related to stress response pathways.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethoxy)acetaldehyde involves its interaction with specific molecular targets and pathways. It modulates the integrated stress response pathway by influencing the activity of certain enzymes and proteins involved in cellular stress responses. This modulation can lead to changes in gene expression and cellular function, which are of interest in both basic research and therapeutic applications .
Comparación Con Compuestos Similares
2-(Difluoromethoxy)acetaldehyde can be compared with other similar compounds such as:
2-(Difluoromethoxy)ethanol: A precursor in the synthesis of this compound.
2-(Difluoromethoxy)phenylacetaldehyde: Another derivative with similar chemical properties but different applications.
Acetaldehyde: A simpler aldehyde with broader applications but lacking the specific functionalities of this compound
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in unique reactions and applications that are not possible with simpler aldehydes or other derivatives .
Propiedades
Fórmula molecular |
C3H4F2O2 |
|---|---|
Peso molecular |
110.06 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)acetaldehyde |
InChI |
InChI=1S/C3H4F2O2/c4-3(5)7-2-1-6/h1,3H,2H2 |
Clave InChI |
NQFMNQXLOXDFIA-UHFFFAOYSA-N |
SMILES canónico |
C(C=O)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


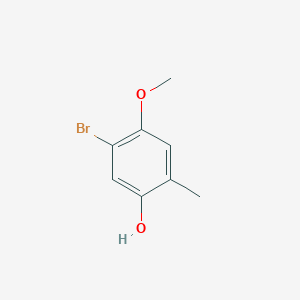
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
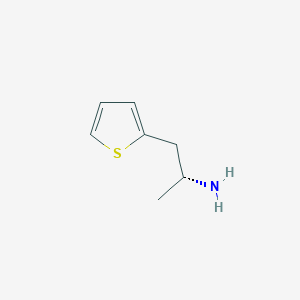
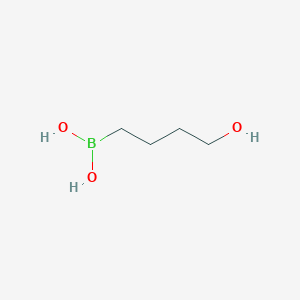
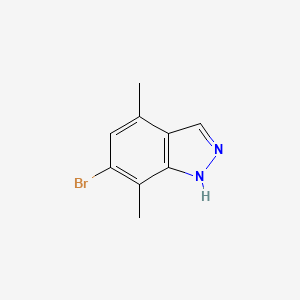
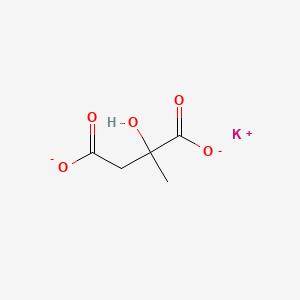
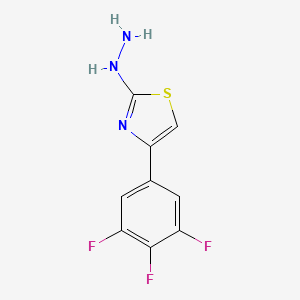
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
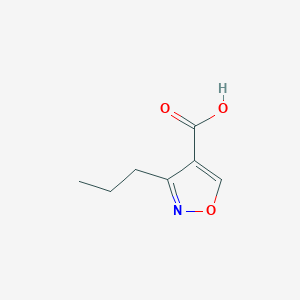
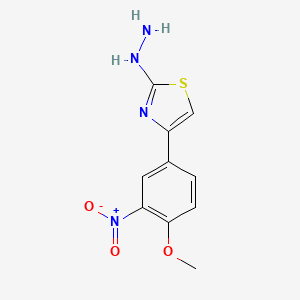
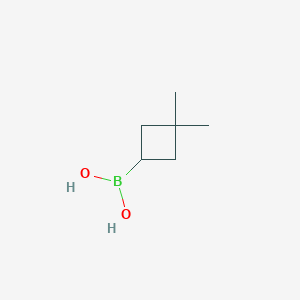

![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
